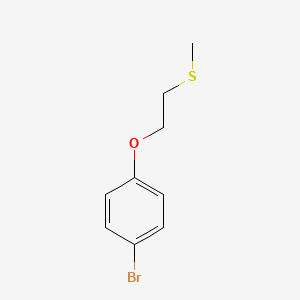

![molecular formula C12H7ClO3S B1370798 Dibenzo[b,d]furan-3-sulfonyl chloride CAS No. 42138-14-7](/img/structure/B1370798.png)

Dibenzo[b,d]furan-3-sulfonyl chloride

説明

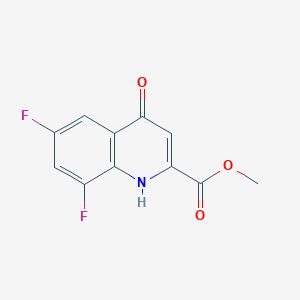

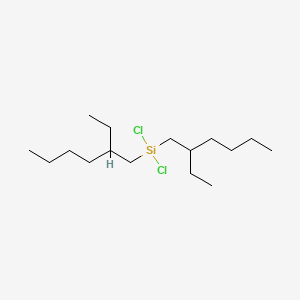

Dibenzo[b,d]furan-3-sulfonyl chloride is a chemical compound with the molecular formula C12H7ClO3S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Dibenzo[b,d]furan-3-sulfonyl chloride involves a mixture of dibenzo[b,d]furan-3-amine, glacial acetic acid (AcOH), and concentrated hydrochloric acid (HCl). This mixture is added slowly to sodium nitrite (NaNO2) in water at -20°C .Molecular Structure Analysis

The molecular structure of Dibenzo[b,d]furan-3-sulfonyl chloride is represented by the InChI code: 1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H . The compound has a molecular weight of 266.7 g/mol .Physical And Chemical Properties Analysis

Dibenzo[b,d]furan-3-sulfonyl chloride is a solid compound . It has a boiling point of 420.528°C at 760 mmHg . The compound is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Antimycobacterial Activity

A study by Yempala et al. (2014) demonstrates the use of dibenzo[b,d]furan-3-sulfonyl chloride in the synthesis of dibenzo[b,d]furan-1,2,3-triazole conjugates. These conjugates were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and identified several promising lead analogues for treating tuberculosis (Yempala et al., 2014).

Organic Electronics Application

Zhao et al. (2017) synthesized a novel anthracene derivative incorporating dibenzo[b,d]furan units for application in organic thin-film transistors (OTFTs). This integration is innovative due to the carrier transport ability, thermal stability, and fluorescence of dibenzo[b,d]furan units (Zhao et al., 2017).

OLED Materials

Hong et al. (2020) used dibenzo[b,d]furan as a building block for synthesizing new hole-blocking materials for high-performance blue phosphorescent organic light-emitting diodes (OLEDs). These materials showed high thermal stability and energy efficiency, contributing significantly to the development of OLEDs (Hong et al., 2020).

Geochemical Analysis

Marynowski et al. (2002) identified phenyl derivatives of dibenzo[b,d]furan in sedimentary rocks, hydrothermal petroleum, and bitumen. This discovery aids in understanding the formation and distribution of such compounds in geological samples (Marynowski et al., 2002).

Organic Material Synthesis

Wallace and Heimlich (1968) explored the decomposition of dibenzothiophene dioxide to dibenzo[b,d]furan in the presence of molten alkali. This study is crucial for understanding the chemical reactions and product formation involving dibenzo[b,d]furan derivatives (Wallace & Heimlich, 1968).

Antitubercular Agents Development

Patpi et al. (2012) combined dibenzo[b,d]furan with 1,2,3-triazole to create hybrid compounds, which showed significant inhibitory activity against Mycobacterium tuberculosis. This approach highlights the role of dibenzo[b,d]furan in developing potential antimycobacterial agents (Patpi et al., 2012).

Safety And Hazards

特性

IUPAC Name |

dibenzofuran-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJNXSWIIBSXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623293 | |

| Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,d]furan-3-sulfonyl chloride | |

CAS RN |

42138-14-7 | |

| Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

phosphanium chloride](/img/structure/B1370717.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)